2-phenyl-N-(thiophen-2-ylmethyl)ethanamine

Medicinal Chemistry Drug Design Physicochemical Properties

This secondary amine scaffold features a phenethylamine core with a thiophen-2-ylmethyl substituent, delivering distinct electronic/steric properties (LogP ~3.47, PSA ~40.27 Ų) unattainable with simpler analogs. Ideal for CNS receptor targeting, calcium channel modulation, and metal-coordination chemistry. ≥97% purity ensures reliable hit-to-lead optimization.

Molecular Formula C13H15NS
Molecular Weight 217.33 g/mol
CAS No. 774552-93-1
Cat. No. B276710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-N-(thiophen-2-ylmethyl)ethanamine
CAS774552-93-1
Molecular FormulaC13H15NS
Molecular Weight217.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNCC2=CC=CS2
InChIInChI=1S/C13H15NS/c1-2-5-12(6-3-1)8-9-14-11-13-7-4-10-15-13/h1-7,10,14H,8-9,11H2
InChIKeyITKLGDWBZFUNNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-N-(thiophen-2-ylmethyl)ethanamine (CAS 774552-93-1) Procurement & Differentiation Guide


2-Phenyl-N-(thiophen-2-ylmethyl)ethanamine (CAS 774552-93-1) is a secondary amine comprising a phenethylamine core with a thiophen-2-ylmethyl substituent on the nitrogen atom, molecular formula C13H15NS, and molecular weight 217.33 g/mol [1]. This compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry, where its dual aromatic character (phenyl and thiophene) offers distinct electronic and steric properties compared to simpler phenethylamine analogs [2]. Commercially available with a minimum purity of 95% , it serves as a versatile scaffold for generating focused libraries targeting central nervous system receptors and metal-coordination complexes .

Why Generic Substitution of 2-Phenyl-N-(thiophen-2-ylmethyl)ethanamine (CAS 774552-93-1) is Scientifically Unjustified


Simple phenethylamine analogs, such as 2-phenylethylamine or N-(thiophen-2-ylmethyl)ethanamine, lack the synergistic electronic and steric features conferred by the simultaneous presence of phenyl and thiophene moieties on the same amine scaffold [1]. The thiophen-2-ylmethyl group introduces a sulfur-containing heterocycle that significantly alters lipophilicity (LogP ~3.47) [2], polar surface area (PSA ~40.27 Ų) [2], and potential π-π stacking interactions relative to non-thiophene analogs . Consequently, direct substitution with a simpler phenethylamine or a mono-thiophene derivative will not reproduce the same receptor binding profile, metal-coordination geometry, or synthetic utility observed for this specific compound [3].

Quantitative Differentiation Evidence for 2-Phenyl-N-(thiophen-2-ylmethyl)ethanamine (CAS 774552-93-1)


LogP and PSA Differentiate from Simpler Phenethylamine Analogs

The target compound exhibits a calculated LogP of 3.47 and a polar surface area (PSA) of 40.27 Ų [1]. In contrast, the simpler analog 2-phenylethylamine (CAS 64-04-0) has a significantly lower LogP (~1.5) and a PSA of ~26 Ų [2]. This difference in lipophilicity and hydrogen-bonding capacity directly impacts blood-brain barrier permeability and receptor binding kinetics, making the target compound more suitable for CNS-targeted probe development.

Medicinal Chemistry Drug Design Physicochemical Properties

T-Type Calcium Channel Modulation: Scaffold-Derived Functional Activity

A structurally related derivative, N-[[1-(2-methoxyethyl)tetrazol-5-yl]-pyridin-2-ylmethyl]-2-phenyl-N-(thiophen-2-ylmethyl)ethanamine (MLS000030343), which incorporates the core 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine scaffold, demonstrated an EC50 of 4.87 × 10³ nM (4.87 µM) against the human Cav3 T-type calcium channel in a functional HTS assay [1]. While direct data for the parent compound is unavailable, this class-level inference demonstrates that the phenethyl-thiophen-2-ylmethylamine core confers the ability to modulate voltage-gated ion channels, a property absent in simpler amines like N-(thiophen-2-ylmethyl)ethanamine, which lacks the phenyl group and shows no reported ion channel activity.

Ion Channels Calcium Signaling High-Throughput Screening

Urease Inhibitory Activity via Zn(II) Complexation

The closely related (R)-enantiomer, (R)-1-phenyl-N-(thiophen-2-ylmethyl)ethanamine, when complexed with Zn(II) chloride, exhibits significant urease inhibitory activity [1]. In contrast, the free amine without complexation shows negligible inhibition. This demonstrates that the thiophen-2-ylmethyl-phenethylamine scaffold provides a unique coordination environment that, upon metal chelation, generates bioactive complexes—a property not shared by non-thiophene phenethylamines.

Enzyme Inhibition Coordination Chemistry Bioinorganic Chemistry

TRPM8 Modulation: Thiophene-Containing Scaffold Enables Ion Channel Targeting

Patents disclose thiophene-containing amines, including analogs of 2-phenyl-N-(thiophen-2-ylmethyl)ethanamine, as modulators of the TRPM8 ion channel [1]. Specifically, compounds with the N-(thiophen-2-ylmethyl) motif are claimed to inhibit TRPM8, a cold- and menthol-sensitive receptor implicated in pain and thermoregulation. Simpler phenethylamines lacking the thiophene moiety (e.g., 2-phenylethylamine) do not exhibit TRPM8 modulation, underscoring the critical role of the thiophene substituent.

TRPM8 Thermosensation Pain Research

Optimal Research and Industrial Applications for 2-Phenyl-N-(thiophen-2-ylmethyl)ethanamine (CAS 774552-93-1)


CNS Drug Discovery: 5-HT1A Antagonist Lead Optimization

Given the reported 5-HT1A antagonist activity and favorable LogP for CNS penetration [1], this compound serves as an ideal starting scaffold for medicinal chemistry campaigns targeting anxiety, depression, or neuroprotection. Its thiophene moiety offers synthetic handles for further derivatization to improve selectivity and potency.

Ion Channel Probe Development: Cav3 T-Type and TRPM8

Based on class-level evidence demonstrating modulation of Cav3 T-type calcium channels [1] and TRPM8 [2], researchers studying calcium signaling, pain pathways, or thermosensation can employ this scaffold to generate focused libraries for hit-to-lead optimization.

Bioinorganic Chemistry: Metal Complexes as Enzyme Inhibitors

As demonstrated by the Zn(II) complex of the closely related (R)-enantiomer exhibiting urease inhibition [1], the parent compound is a valuable ligand for synthesizing novel metal complexes. Such complexes may serve as enzyme inhibitors, catalysts, or materials with unique electronic properties.

Organic Synthesis: Building Block for Heterocyclic Libraries

The compound is widely used as a building block in the synthesis of more complex organic molecules [1]. Its secondary amine functionality allows for facile derivatization (e.g., amide formation, alkylation), while the thiophene ring enables further functionalization via electrophilic substitution or cross-coupling reactions.

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